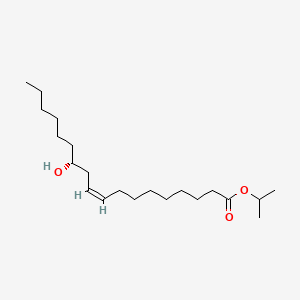

Isopropyl ricinoleate

Description

Properties

CAS No. |

71685-99-9 |

|---|---|

Molecular Formula |

C21H40O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

propan-2-yl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O3/c1-4-5-6-13-16-20(22)17-14-11-9-7-8-10-12-15-18-21(23)24-19(2)3/h11,14,19-20,22H,4-10,12-13,15-18H2,1-3H3/b14-11-/t20-/m1/s1 |

InChI Key |

SDYPTODXHIAHDF-HXUWFJFHSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC(C)C)O |

Isomeric SMILES |

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC(C)C)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC(C)C)O |

Other CAS No. |

71685-99-9 |

Origin of Product |

United States |

Advanced Synthesis and Production Methodologies for Isopropyl Ricinoleate

Chemical Esterification Routes for Ricinoleic Acid and its Derivatives

Acid-Catalyzed Approaches in Ricinoleic Acid Esterification

Acid-catalyzed esterification is a widely employed method for the production of esters. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack by the alcohol. Various acid catalysts, both homogeneous and heterogeneous, have been explored for the synthesis of ricinoleate (B1264116) esters.

In the synthesis of isopropyl ricinoleate from oxidized ricinoleic acid, zinc chloride (ZnCl₂) has been utilized as a Lewis acid catalyst. ui.ac.id One study demonstrated the esterification of oxidized ricinoleic acid with isopropanol (B130326) using a molar ratio of fatty acid to alcohol of 1:2. ui.ac.id The reaction was conducted at 60°C for 6 hours. ui.ac.id

Heterogeneous solid acid catalysts, such as sulfated zirconia (SZ), have also been investigated for the esterification of ricinoleic acid with various alcohols. While specific data for isopropanol is limited, studies with other alcohols like propanol (B110389) show that the conversion of ricinoleic acid is influenced by the alcohol's chain length and the reaction temperature. For instance, at 65°C, the conversion of ricinoleic acid decreased as the carbon chain length of the alcohol increased. researchgate.net However, increasing the reaction temperature to the boiling point of the respective alcohol generally enhances the conversion rate. researchgate.net

Ionic liquids (ILs) have emerged as novel catalysts for the esterification of ricinoleic acid. These compounds offer advantages such as high catalytic activity and ease of separation. Brønsted acidic ionic liquids have been shown to be effective for the intermolecular esterification of ricinoleic acid to form oligomers, indicating their potential for catalyzing the esterification with alcohols as well. beilstein-journals.org One study on the preparation of oligomeric ricinoleic acid using a Brønsted acidic IL catalyst was conducted at 190°C under a vacuum of 50 kPa with a 15 wt% catalyst loading for 6 hours. beilstein-journals.org

| Catalyst | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Observations |

| ZnCl₂ | Oxidized Ricinoleic Acid, Isopropanol | 1:2 | 60 | 6 | Successful ester formation confirmed by FTIR. ui.ac.id |

| Sulfated Zirconia (0.05SZ) | Ricinoleic Acid, Propanol | - | 65 | - | 23% conversion of ricinoleic acid was observed. researchgate.net |

| Brønsted Acidic Ionic Liquid | Ricinoleic Acid (intermolecular) | - | 190 | 6 | Effective for oligomerization; potential for esterification. beilstein-journals.org |

Alkaline-Catalyzed Transesterification of Ricinoleic Acid Esters

Alkaline-catalyzed transesterification is a common industrial process for the production of fatty acid alkyl esters, particularly biodiesel. This method involves the reaction of a triglyceride (like castor oil) with an alcohol in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds through a nucleophilic attack of the alkoxide ion on the carbonyl carbon of the triglyceride, leading to the formation of fatty acid esters and glycerol.

While extensively studied for the production of methyl and ethyl esters from various oils, specific research on the alkaline-catalyzed transesterification of castor oil with isopropanol to produce isopropyl ricinoleate is not widely documented in the available scientific literature. However, the general principles and conditions for the transesterification of castor oil with other short-chain alcohols provide insight into the potential parameters for this reaction.

Studies on the transesterification of castor oil with methanol (B129727) and ethanol (B145695) have shown that catalysts like NaOH and KOH are effective. nih.govrdd.edu.iq For instance, the transesterification of castor oil with methanol using KOH as a catalyst has been optimized to achieve high yields. chi-edu.netmdpi.com In one study, a two-step process at 45°C with a specific methanol-to-oil molar ratio and KOH concentration resulted in a high conversion to methyl esters. mdpi.com Another study achieved a 97% conversion rate using KOH with a 1:7 oil to methanol molar ratio at 65°C for 2 hours. rdd.edu.iq Generally, an increase in reaction temperature and time can lead to higher conversion rates. nih.gov

The choice between NaOH and KOH can also influence the reaction, with some studies suggesting that KOH can lead to higher yields due to less soap formation. stet-review.org The optimization of parameters such as alcohol-to-oil molar ratio, catalyst concentration, reaction temperature, and reaction time is crucial for maximizing the yield of the desired ester. chi-edu.netstet-review.org

| Catalyst | Alcohol | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Reaction Time | Observations |

| KOH | Methanol | 6:1 | 60 | 1 h | 96.2% biodiesel yield. stet-review.org |

| NaOH | Methanol | 8:1 | 65 | 2 h | 97.8% biodiesel yield. stet-review.org |

| KOH | Methanol | 1:7 | 65 | 2 h | 97% conversion rate. rdd.edu.iq |

| KOH | Methanol | - | 45 | 10 min (two-step) | High conversion to methyl esters. mdpi.com |

Note: The data in this table pertains to the transesterification of castor oil with methanol, as specific data for isopropanol was not available in the reviewed literature.

Biocatalytic Synthesis of Isopropyl Ricinoleate

Biocatalytic methods, particularly those employing enzymes, offer a greener and more specific alternative to conventional chemical synthesis. These processes are typically conducted under milder reaction conditions, which can lead to higher purity products and reduced energy consumption.

Enzyme-Mediated Esterification with Lipases

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides in nature. However, in non-aqueous or micro-aqueous environments, they can effectively catalyze the reverse reaction, i.e., esterification. mdpi.com This property makes them ideal biocatalysts for the synthesis of esters like isopropyl ricinoleate. The enzymatic synthesis of isopropyl ricinoleate is considered a more environmentally friendly approach compared to traditional chemical methods. evitachem.com

Utilization of Immobilized Enzymes in Isopropyl Ricinoleate Production

To enhance the stability and reusability of lipases, they are often immobilized on solid supports. Immobilization prevents the enzyme from being consumed in the reaction and allows for easy separation from the product mixture, making the process more cost-effective for industrial applications.

A notable example is the use of immobilized Candida antarctica lipase (B570770) B, commercially available as Novozym 435, for the synthesis of isopropyl ricinoleate. researchgate.neteurekaselect.com This biocatalyst has been shown to be effective in the esterification of ricinoleic acid with isopropanol. researchgate.neteurekaselect.com The reusability of the immobilized lipase is a key advantage, with studies showing that it can be used for multiple cycles without a significant loss of activity. researchgate.net

Optimization of Bioreaction Parameters for Isopropyl Ricinoleate Yield

The yield of enzyme-catalyzed esterification is highly dependent on various reaction parameters. Optimization of these parameters is crucial for achieving high conversion rates and making the process economically viable. Key parameters that are often optimized include temperature, enzyme concentration, and the molar ratio of the substrates (ricinoleic acid and isopropanol).

For the synthesis of isopropyl ricinoleate using immobilized Candida antarctica lipase (Lipozyme 435), optimal conditions have been identified. One study found the ideal temperature to be 40°C, with an enzyme concentration of 4% (w/w). researchgate.net The optimal molar ratio of ricinoleic acid to isopropanol was determined to be 1:1, and the reaction reached its optimum yield within 4 hours. researchgate.net Under these conditions, the immobilized lipase could be reused for over three cycles while maintaining over 80% esterification efficiency. researchgate.net The removal of water, a byproduct of the esterification reaction, for example by using molecular sieves, can also drive the reaction equilibrium towards the formation of the ester, thereby increasing the yield. researchgate.net

| Enzyme | Support | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Conc. (%) | Reaction Time (h) | Yield/Conversion | Reusability |

| Candida antarctica lipase B (Lipozyme 435) | Macroporous acrylic resin | Ricinoleic Acid, Isopropanol | 1:1 | 40 | 4 | 4 | >80% esterification | Over 3 cycles with >80% efficiency. researchgate.net |

Reusability and Stability of Biocatalysts in Isopropyl Ricinoleate Synthesis

Research into the enzymatic esterification of ricinoleic acid and isopropyl alcohol has demonstrated the effective reusability of biocatalysts. In a study utilizing immobilized Candida antarctica lipase (commercially known as Lipozyme 435), the enzyme demonstrated robust performance over several reaction cycles. nih.govresearchgate.net Under optimal conditions, the lipase could be reused for at least three cycles while maintaining a high conversion rate. nih.gov This stability is crucial for industrial-scale synthesis, as the longevity of the catalyst directly impacts process efficiency and cost-effectiveness. nih.gov The useful lifetime of a biocatalyst is determined by its kinetic stability, which is its ability to withstand operational stresses over time. nih.gov

The data below, derived from studies on the enzymatic synthesis of isopropyl ricinoleate, illustrates the performance of the biocatalyst across successive uses.

| Reaction Cycle | Esterification Percentage (%) |

|---|---|

| 1 | >80% |

| 2 | >80% |

| 3 | >80% |

Table 1: Reusability of Immobilized Candida antarctica Lipase in Isopropyl Ricinoleate Synthesis. Data sourced from Khan & Pratap, 2013. nih.gov

This consistent high yield over multiple cycles underscores the stability and suitability of immobilized lipases for the greener production of isopropyl ricinoleate. nih.gov

Green Chemistry Principles Applied to Isopropyl Ricinoleate Synthesis

The synthesis of isopropyl ricinoleate using biocatalysis aligns with several core principles of green chemistry, a framework designed to make chemical processes more environmentally sustainable. yale.edujcdronline.org These principles aim to reduce waste, use renewable resources, and minimize hazards. msu.edu

The application of green chemistry to isopropyl ricinoleate production is evident in several areas:

Catalysis: The use of catalytic enzymes (lipases) is superior to stoichiometric reagents. yale.edu Enzymes are highly selective, leading to fewer by-products, and can operate under mild conditions, which reduces energy consumption. wjarr.com

Use of Renewable Feedstocks: Isopropyl ricinoleate is derived from castor oil, a renewable vegetable oil, and isopropyl alcohol. researchgate.neteurekaselect.com This adheres to the principle of using renewable rather than depleting raw materials. yale.edu

Design for Energy Efficiency: Enzyme-catalyzed reactions for isopropyl ricinoleate synthesis are often conducted at or near ambient temperatures (e.g., 40°C), significantly lowering the energy requirements compared to traditional chemical syntheses that demand high heat and pressure. nih.govyale.edu

Safer Solvents and Auxiliaries: As detailed in the following section, advancements have led to solvent-free synthesis methods, eliminating the need for potentially hazardous organic solvents. yale.educosmeticsandtoiletries.com

By embracing these principles, the production of isopropyl ricinoleate serves as an example of a more sustainable approach to manufacturing cosmetic ingredients and other specialty chemicals. researchgate.netresearchgate.net

A significant advancement in the green synthesis of isopropyl ricinoleate is the development of solvent-free reaction systems. researchgate.net Traditional chemical syntheses often rely on organic solvents, which can account for a large portion of the waste generated and pose environmental and health risks. cosmeticsandtoiletries.comgreenchemistry-toolkit.org Eliminating solvents from the process offers substantial environmental and economic benefits. uniroma1.it

The advantages of solvent-free biocatalysis include:

Reduced Environmental Impact: It minimizes the release of volatile organic compounds (VOCs) and eliminates solvent-related waste streams. uniroma1.it It is estimated that a solvent-free biocatalytic process can save more than 10 liters of organic solvent for every kilogram of ester produced. cosmeticsandtoiletries.com

Increased Efficiency: Solvent-free systems lead to higher volumetric productivity, as the reactor volume is occupied entirely by the reactants and catalyst. cosmeticsandtoiletries.com

Enhanced Product Purity: By avoiding solvents, the need for downstream purification steps to remove residual solvent is eliminated, which can lead to a purer final product and reduce processing costs. uniroma1.it

In the synthesis of isopropyl ricinoleate, the liquid substrates (ricinoleic acid and isopropyl alcohol) can serve as the reaction medium themselves, facilitated by an immobilized enzyme. nih.gov Water, a by-product of the esterification, is typically removed using methods like molecular sieves or vacuum to drive the reaction toward completion. nih.govcosmeticsandtoiletries.com This approach represents a cleaner, more efficient, and sustainable manufacturing method. researchgate.net

A key objective of green chemistry is to design syntheses with high "atom economy," where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. yale.edugreenchemistry-toolkit.org Eco-friendly, enzyme-catalyzed methods for producing isopropyl ricinoleate excel in this regard by significantly reducing the formation of unwanted by-products compared to conventional chemical routes. researchgate.net

Traditional chemical methods for processing castor oil, such as alkaline-catalyzed hydrolysis, can produce residual catalysts and by-products like estolides (polymers of ricinoleic acid), which contribute to environmental waste. jst.go.jp Furthermore, chemical esterification processes can lead to thermal degradation and other side reactions, resulting in products that may not meet the high-purity criteria for cosmetic applications. researchgate.net

In contrast, biocatalysis offers high selectivity and specificity:

Enzyme Selectivity: Lipases selectively target the esterification reaction between ricinoleic acid and isopropyl alcohol, operating under mild conditions that prevent the thermal degradation of sensitive molecules. researchgate.netwjarr.com

Reduced Side Reactions: The controlled nature of enzymatic reactions minimizes the occurrence of side reactions, leading to a cleaner product stream and simplifying downstream processing. wjarr.com The primary by-product is water, which is non-hazardous and can be easily removed. nih.gov

This high degree of selectivity ensures that the synthesis is more efficient and generates minimal waste, aligning with the green chemistry principle of preventing waste generation at its source. msu.eduwjarr.com

Chemical Transformations and Derivatization of Ricinoleic Acid and Its Isopropyl Ester

Functional Group Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications, most notably through esterification reactions that yield various esters, including isopropyl ricinoleate (B1264116).

Esterification of the carboxyl group of ricinoleic acid is a fundamental transformation that leads to the production of a wide range of esters with applications in cosmetics, lubricants, and plasticizers. ambujasolvex.comaip.org This reaction involves reacting ricinoleic acid with various alcohols, such as methanol (B129727), ethanol (B145695), isopropanol (B130326), and butanol. aip.org The synthesis of isopropyl ricinoleate, for example, is achieved by reacting ricinoleic acid with isopropanol. researchgate.net

Enzymatic catalysis, often employing lipases, presents a green chemistry approach to ester synthesis, offering high selectivity and mild reaction conditions. researchgate.netmdpi.com Chemical catalysts, such as zinc chloride (ZnCl2), are also effectively used to facilitate these reactions. aip.orgaip.org Studies have explored the esterification of ricinoleic acid with different alcohols, demonstrating the versatility of this reaction. For instance, one study investigated the synthesis of esters using methanol, ethanol, isopropanol, and 1-butanol (B46404) with ZnCl2 as a catalyst. aip.org Another area of research involves the esterification of oligomeric ricinoleic acid, where the carboxylic acid end-group serves as a conjugation site. mdpi.com

The table below summarizes various esterification reactions of ricinoleic acid.

| Alcohol | Catalyst | Product | Reference |

| Isopropanol | Lipase (B570770) | Isopropyl ricinoleate | researchgate.net |

| Methanol | ZnCl2 | Methyl ricinoleate | aip.org |

| Ethanol | ZnCl2 | Ethyl ricinoleate | aip.org |

| 1-Butanol | ZnCl2 | Butyl ricinoleate | aip.org |

| Octanol | p-toluenesulfonic acid (PTSA) | Octyl-10,12-dihydroxy-9-acyloxystearate | ukm.my |

Reactions Targeting the Hydroxyl Group at the C12 Position

The secondary hydroxyl group at the C12 position is a unique feature of ricinoleic acid, offering another reactive site for chemical modifications. researchgate.net

The hydroxyl group at the C12 position can undergo acylation (esterification) and alkoxylation to produce a new class of derivatives. ambujasolvex.comresearchgate.net Acylation involves reacting the hydroxyl group with a carboxylic acid or its derivative, while alkoxylation introduces an ether linkage at this position. These modifications can alter the physical properties of the molecule, such as its polarity and viscosity. ambujasolvex.com For instance, the hydroxyl group can be acetylated, which involves the introduction of an acetyl group. researchgate.net

Dehydration of ricinoleic acid or its esters involves the removal of the hydroxyl group at C12 and a hydrogen atom from an adjacent carbon, leading to the formation of a new carbon-carbon double bond. ambujasolvex.comgoogle.com This reaction significantly increases the degree of unsaturation and can result in the formation of conjugated linoleic acid (CLA) isomers. ambujasolvex.comresearchgate.net The resulting dehydrated castor oil (DCO) possesses drying properties, making it valuable in the production of paints, varnishes, and coatings. ambujasolvex.comgoogle.com

The dehydration process is typically carried out at elevated temperatures in the presence of acidic catalysts such as sulfuric acid or a mixture of ortho-phosphorous acid and another acidic catalyst. google.comresearchgate.net Microwave irradiation has been explored as a method to reduce reaction times in the production of CLA from ricinoleic acid. researchgate.net The formation of a conjugated system of double bonds enhances the oil's reactivity and its ability to polymerize, which is crucial for its application in drying oils. ambujasolvex.com

The following table outlines the key aspects of dehydration reactions.

| Catalyst | Product Feature | Application | Reference |

| Acidic catalysts | Increased unsaturation | Paints, Varnishes | google.com |

| Sodium bisulfate (NaHSO4) and Potassium bisulfate (KHSO4) | Conjugated double bonds | Drying oils | researchgate.net |

Chemical Modifications Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in the ricinoleic acid chain is susceptible to addition reactions, most notably hydrogenation. aocs.org

Catalytic hydrogenation is a process that reduces the carbon-carbon double bond in ricinoleic acid or its esters to a single bond. colab.ws This transformation converts the unsaturated fatty acid into a saturated one, specifically 12-hydroxystearic acid. researchgate.netcolab.ws The process involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). colab.ws

Hydrogenation significantly alters the physical properties of the molecule. For instance, it transforms the liquid ricinoleic acid into a semi-solid saturated compound with a higher melting point. ambujasolvex.com This increased stability and altered texture make hydrogenated derivatives useful in various applications, including the production of greases and as components in resin or polymer mixtures. ambujasolvex.comcolab.ws The main thickening agent in multipurpose grease, lithium 12-hydroxystearate, is produced from the hydrogenation of castor oil. colab.ws

The table below provides a summary of the catalytic hydrogenation process.

| Catalyst | Reactant | Product | Key Property Change |

| Palladium on carbon (Pd/C) | Ricinoleic acid | 12-Hydroxystearic acid | Liquid to semi-solid, increased melting point |

Oligomerization and Polymerization Pathways from Ricinoleic Acid and Esters

Solution Polycondensation in Hydrophobic Ionic Liquids for High Molecular Weight Polymers

The synthesis of high molecular weight poly(ricinoleic acid) (PRA) has been effectively achieved through the solution polycondensation of ricinoleic acid esters in hydrophobic ionic liquids. rsc.orgresearchgate.net This method presents a significant improvement over traditional melt polycondensation, yielding polymers with substantially higher molecular weights. rsc.orgresearchgate.net Research has demonstrated the successful synthesis of PRA with a weight average molecular weight reaching up to 122 kDa by using methyl ricinoleate as the monomer in 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, a type of hydrophobic ionic liquid. rsc.orgresearchgate.netresearchgate.net

The use of ionic liquids as a solvent is advantageous due to their unique properties, such as non-volatility and high dissolution ability, which facilitate the polymerization process. researchgate.net The polycondensation reaction is influenced by several key factors, including monomer concentration, polymerization temperature and time, the choice of catalyst, and the specific properties of the ionic liquid used. rsc.orgresearchgate.net Studies have systematically investigated these parameters to optimize the synthesis of high molecular weight PRA. researchgate.net For instance, the concentration of the catalyst has a notable impact on the resulting molecular weight; a catalyst dosage of 1 wt% relative to the monomer was found to be optimal, as higher concentrations can lead to side reactions and a decrease in molecular weight. researchgate.net The PRA synthesized in ionic liquids retains the 100% cis-structure of the natural ricinoleic acid monomer. rsc.orgresearchgate.net

Table 1: Factors Influencing Solution Polycondensation of Methyl Ricinoleate in Ionic Liquids

| Parameter | Observation | Source(s) |

| Method | Solution polycondensation in hydrophobic ionic liquids achieves much higher molecular weights than melt polycondensation. | rsc.orgresearchgate.net |

| Monomer | Methyl Ricinoleate (MR) | rsc.orgresearchgate.netresearchgate.net |

| Ionic Liquid | 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | rsc.orgresearchgate.netresearchgate.net |

| Max. Molecular Weight (Mw) | Up to 122 kDa | rsc.orgresearchgate.netresearchgate.net |

| Optimal Catalyst Dosage | 1 wt% relative to the monomer was found to be a suitable compromise between catalytic efficiency and side reactions. | researchgate.net |

| Polymer Structure | The resulting poly(ricinoleic acid) maintains a 100% cis structure, like the natural monomer. | rsc.orgresearchgate.net |

Copolyesterification with Co-monomers (e.g., 10-undecenoic acid)

The structure of ricinoleic acid and its esters can be modified through copolyesterification with other monomers to incorporate new functionalities. 10-Undecenoic acid, a derivative of ricinoleic acid obtained through pyrolysis, is a versatile co-monomer that contains a terminal double bond. researchgate.net This terminal reactive group can be utilized for further post-polymerization modifications. researchgate.net

Lipase-catalyzed esterification has been employed under solvent-free conditions to conjugate 10-undecenoic acid with oligo-ricinoleic acid derivatives. mdpi.com This enzymatic approach allows for the covalent attachment of 10-undecenoic acid to the hydroxyl end-groups of the oligo-ricinoleic acid chains, thereby introducing a reactive terminal double bond into the product. mdpi.com In one study, immobilized Candida antarctica lipase (CAL) was used to achieve a 30% conversion for this conjugation. mdpi.comresearchgate.net

The process involves mixing the oligo-ricinoleic acid with 10-undecenoic acid and the lipase catalyst, typically at a moderately elevated temperature (e.g., 69 °C) for an extended period. mdpi.com The progress of the reaction and the characteristics of the resulting products are monitored using techniques such as gel permeation chromatography (GPC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and acid value measurements. mdpi.com This biocatalytic method provides a pathway to create novel copolyesters with tailored properties, such as the potential for subsequent cross-linking or functionalization via the newly introduced terminal double bonds. mdpi.com

Table 2: Lipase-Catalyzed Copolyesterification of Oligo-ricinoleic Acid with 10-Undecenoic Acid

| Parameter | Details | Source(s) |

| Objective | To incorporate a reactive terminal double bond into oligo-ricinoleic acid. | mdpi.comresearchgate.net |

| Co-monomer | 10-Undecenoic Acid | mdpi.comresearchgate.net |

| Catalyst | Immobilized Candida antarctica lipase (CAL) | mdpi.com |

| Reaction Conditions | Solvent-free, 69 °C | mdpi.com |

| Achieved Conversion | 30% covalent attachment of undecenoic acid to oligo-ricinoleic acid. | mdpi.comresearchgate.net |

| Primary Site of Attachment | Free hydroxyl (-OH) end groups of the oligo-ricinoleic acid. | mdpi.com |

Advanced Analytical Characterization Techniques in Isopropyl Ricinoleate Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in the analysis of isopropyl ricinoleate (B1264116), providing detailed information about its molecular structure and the presence of functional groups. These methods are crucial for confirming the synthesis of the compound and for monitoring chemical transformations such as polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis and Oligomerization Degree Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of isopropyl ricinoleate. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom in the molecule.

Chemical Shift Analysis: In ¹H NMR, the spectrum of isopropyl ricinoleate is expected to show characteristic signals for the protons of the ricinoleic acid backbone and the isopropyl ester group. The olefinic protons (on C9 and C10) typically appear in the downfield region around 5.4-5.6 ppm. The proton on the carbon bearing the hydroxyl group (C12) is found around 3.6 ppm, while the methine proton of the isopropyl group is expected as a septet around 5.0 ppm. The methyl groups of the isopropyl moiety would appear as a characteristic doublet further upfield.

In ¹³C NMR spectroscopy, the carbonyl carbon of the ester group exhibits a signal in the range of 170-185 ppm. chemicalbook.com The carbons of the double bond are typically found between 125 and 135 ppm, while the carbon attached to the hydroxyl group (C12) resonates at approximately 71 ppm. The carbons of the isopropyl group would have distinct shifts, with the methine carbon appearing around 68 ppm and the methyl carbons around 22 ppm.

Interactive Data Table: Predicted ¹H and ¹³C Chemical Shifts for Isopropyl Ricinoleate

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester C=O | - | ~173 |

| C9, C10 (Olefinic) | ~5.4-5.6 (m) | ~125-135 |

| C12-H (hydroxyl-bearing) | ~3.6 (m) | ~71 |

| Isopropyl CH | ~5.0 (septet) | ~68 |

| Isopropyl CH₃ | ~1.2 (d) | ~22 |

| Terminal CH₃ | ~0.9 (t) | ~14 |

| Chain CH₂ | ~1.2-2.3 (m) | ~25-37 |

Note: These are predicted values based on data for ricinoleic acid, its methyl ester, and standard isopropyl group shifts. Actual values may vary slightly.

Oligomerization Degree Determination: ¹H NMR is also a powerful tool for monitoring the self-esterification or oligomerization of ricinoleic acid and its esters. When oligomerization occurs through the hydroxyl group at C12, the chemical environment of the proton attached to this carbon changes significantly. The signal for the C12-H proton shifts downfield from around 3.6 ppm (in the alcohol) to approximately 4.9 ppm (in the newly formed ester linkage). By comparing the integration of the signal at ~4.9 ppm to a stable reference peak within the molecule, such as the terminal methyl protons, the average degree of oligomerization can be determined.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in isopropyl ricinoleate, confirming its successful synthesis, and monitoring reactions. The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. news-medical.net

The key functional groups in isopropyl ricinoleate and their characteristic absorption bands are the hydroxyl group (-OH), the ester carbonyl group (C=O), the carbon-oxygen single bonds (C-O), and the various carbon-hydrogen bonds (C-H) of the alkyl chain. aip.org The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the secondary alcohol group. A strong, sharp peak typically found around 1735-1750 cm⁻¹ corresponds to the C=O stretching of the ester group. aip.orgvscht.cz The successful esterification of ricinoleic acid with isopropanol (B130326) can be monitored by the appearance of this characteristic ester peak. aip.orgaip.org

Interactive Data Table: Characteristic FTIR Absorption Bands for Isopropyl Ricinoleate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850-2960 | Strong |

| Ester Carbonyl (C=O) | C=O Stretch | 1735-1750 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch | ~1650 | Medium to Weak |

| Ester Linkage (C-O) | C-O Stretch | 1000-1300 | Strong |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H bending and C-O stretching, which are unique to the specific molecular structure. vscht.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating, identifying, and quantifying the components of a sample. For isopropyl ricinoleate, GC-MS is invaluable for assessing its purity and identifying any byproducts or unreacted starting materials. ekb.eg

In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the fragments, creating a unique fragmentation pattern that serves as a molecular fingerprint. ekb.egiosrjournals.org

For fatty acid esters, electron impact ionization typically leads to characteristic fragmentation patterns. cas.cn For isopropyl ricinoleate, one would expect to see a molecular ion peak (M⁺), although it may be weak. Key fragmentation would include the loss of the isopropoxy group ([M-59]⁺) and cleavage at the carbon-carbon bonds adjacent to the hydroxyl group and the double bond. The McLafferty rearrangement, common for esters, would also produce a characteristic ion. cas.cn Analysis of the mass spectrum of methyl ricinoleate shows significant fragments that can be used as a reference for interpreting the spectrum of the isopropyl ester. iosrjournals.orgresearchgate.net

Chromatographic Techniques for Separation and Molecular Weight Analysis

Chromatographic methods are central to the purification and detailed analysis of both isopropyl ricinoleate and its polymeric derivatives, providing crucial information on purity, composition, and molecular size.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Composition

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like isopropyl ricinoleate. oatext.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a relatively non-polar compound such as isopropyl ricinoleate, reversed-phase HPLC is the method of choice. This typically involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of solvents like acetonitrile (B52724) and water. oatext.com Components are separated based on their hydrophobicity, with more non-polar compounds having longer retention times. Purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A diode-array detector (DAD) can be used to obtain UV spectra of the peaks, which aids in identification and assessment of peak purity. oatext.com The method's high precision allows for the detection and quantification of impurities at very low levels. oatext.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When isopropyl ricinoleate is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of the resulting polymer. infinitalab.com This information is critical as the molecular weight directly influences the physical and mechanical properties of the polymer.

GPC separates molecules based on their hydrodynamic volume, or size in solution. The sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, eluting later. infinitalab.com

The output from the GPC is a chromatogram that, when calibrated with standards of known molecular weight, can be used to determine several important parameters for a polymer sample:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules. Studies on poly(ricinoleic acid) have reported achieving high Mw values, which is crucial for obtaining desirable elastomeric properties. rsc.orggoogle.com

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same length.

Tetrahydrofuran (THF) is a common mobile phase for the GPC analysis of polyricinoleates. rsc.org

Quantitative Analysis of Reaction Products and Feedstocks

In the synthesis and modification of isopropyl ricinoleate, quantitative analysis of both the starting materials (feedstocks) and the resulting products is crucial for quality control, reaction monitoring, and characterization of the final material. These analytical techniques provide essential data on the extent of reaction, purity of the product, and in the case of polymerization, the size and distribution of the polymer chains.

Determination of Acid Value and Hydroxyl Value

The determination of acid and hydroxyl values are fundamental chemical analyses used to characterize the feedstocks and products in the synthesis of isopropyl ricinoleate and its derivatives. These values are critical for ensuring batch-to-batch uniformity and for calculating the stoichiometry of subsequent reactions. metrohm.com

The Acid Value is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize the free carboxylic acids in one gram of a chemical substance. antpedia.com It is a measure of the free fatty acids present in the sample. antpedia.com In the context of isopropyl ricinoleate synthesis, the acid value is used to monitor the conversion of ricinoleic acid. A decreasing acid value during the esterification reaction indicates the consumption of the carboxylic acid groups. The analysis is typically performed by dissolving a weighed sample in a suitable solvent mixture (e.g., ethanol-toluene) and titrating with a standardized solution of potassium hydroxide in the presence of an indicator like phenolphthalein. iupac.orgazom.com For oligomeric or polymeric derivatives of ricinoleic acid, the acid value is an indirect measure of the average degree of polymerization; as the chain length increases through esterification, the number of free carboxyl end groups per unit mass decreases. nih.gov

The Hydroxyl Value is a measure of the content of hydroxyl groups (–OH) in a substance, expressed as the milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the sample. antpedia.com The hydroxyl group on the 12th carbon of the ricinoleic acid backbone is a key functional site. This value is important for assessing the purity of the feedstock and for reactions involving this hydroxyl group, such as polymerization or other modifications. antpedia.com The standard method, such as ASTM D1957, involves the acetylation of the hydroxyl groups using a known excess of acetic anhydride (B1165640) in a pyridine (B92270) solvent. antpedia.comsavantlab.com The excess acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized potassium hydroxide solution. A blank determination is run alongside the sample to account for the acetic anhydride that does not react. xylemanalytics.com The hydroxyl value is then calculated from the difference between the blank and sample titrations. iupac.org

The table below presents research findings on the acid value of oligomeric ricinoleic acid, demonstrating how this parameter correlates with the reaction time and the average degree of oligomerization.

| Reaction Time (hours) | Acid Value (mg KOH/g) | Average Oligomerization Degree |

|---|---|---|

| 2 | 89 | 2 |

| 4 | 63 | 3 |

| 6 | 51 | 4 |

| 8 | 45 | 5 |

Data adapted from a study on the oligomerization of ricinoleic acid. nih.gov

Molecular Weight and Polydispersity Index Evaluation for Polymeric Derivatives

When isopropyl ricinoleate or its parent molecule, ricinoleic acid, is used to create polymers (e.g., polyricinoleic acid), it is essential to characterize the molecular weight and the distribution of chain sizes in the final product. These properties significantly influence the physical characteristics of the polymer, such as viscosity, strength, and melt flow. lcms.cz

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most important and widely used technique for determining the molecular weight distribution of polymers. lcms.czlcms.cz This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. The GPC system consists of a column packed with a porous gel. lcms.cz When a polymer solution passes through the column, larger molecules cannot enter the pores and thus elute more quickly. Smaller molecules can diffuse into the pores, leading to a longer retention time. By calibrating the system with polymer standards of known molecular weights, a calibration curve can be created to determine the molecular weight distribution of an unknown sample.

The analysis yields several key parameters:

Weight-Average Molecular Weight (Mw): This is a type of average molecular weight that is more sensitive to the presence of high-molecular-weight chains.

Number-Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): This is the ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution of chain lengths.

Research on the synthesis of polyricinoleic acid (PRA) demonstrates the utility of GPC in characterizing the reaction products under various conditions.

| Polymer Sample | Synthesis Conditions | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| PRA1triglyc | Acid Catalysis, 1st stage | 6,900 | - |

| PRA2triglyc | Acid Catalysis, higher vacuum | 12,000 | - |

| PRA3triglyc | Acid Catalysis, extended time | 17,000 | - |

| PRA4triglyc | Acid Catalysis, further extended time | 30,000 | - |

| PRA (Sn(Oct)2 catalyst) | Tin(II) 2-ethylhexanoate (B8288628) catalyst | 2,195 | - |

Data compiled from studies on polyricinoleic acid synthesis. researchgate.netresearchgate.net (Note: PDI values were not always reported in the cited abstracts).

Academic and Industrial Research Potentials of Isopropyl Ricinoleate

Isopropyl Ricinoleate (B1264116) as a Versatile Platform Chemical for Downstream Syntheses

The unique molecular structure of isopropyl ricinoleate, derived from ricinoleic acid, positions it as a valuable platform chemical. researchgate.netchemistryviews.org A platform chemical is a building block molecule that can be converted into a variety of other high-value chemicals. nih.gov The presence of a hydroxyl group and a carbon-carbon double bond in the ricinoleic acid backbone allows for a wide range of chemical modifications. researchgate.net

Researchers have demonstrated that methyl ricinoleate, a closely related derivative, can be modified through reactions like etherification of the hydroxyl group and various metathesis reactions. chemistryviews.org These modifications lead to the synthesis of diverse compounds, including biosourced 3,6-dihydropyran and α,β-unsaturated lactone derivatives, which have applications in fine chemistry and as precursors for polymers like polyamides. chemistryviews.org The versatility of these reactions opens up pathways for producing a broad spectrum of functional molecules from a renewable feedstock. researchgate.netchemistryviews.org

The derivatives of castor oil, including isopropyl ricinoleate, have found applications in numerous non-food sectors, serving as foundational materials for producing surfactants, thickeners, and dispersants in industries such as medicine and cosmetics. researchgate.net The ability to generate various functional compounds from a single, readily available bio-based starting material underscores the potential of isopropyl ricinoleate as a key platform chemical in a bio-based economy.

Contributions to Advanced Materials Science and Polymer Chemistry

The distinct chemical functionalities of ricinoleic acid and its esters, such as isopropyl ricinoleate, make them highly valuable in the field of materials science and polymer chemistry. These bio-based molecules serve as building blocks for a new generation of sustainable polymers and elastomers.

Development of Bio-based Polymers and Elastomers from Ricinoleic Acid

Ricinoleic acid, the primary component of castor oil, is a natural hydroxy fatty acid that serves as a prime candidate for creating biodegradable polymer elastomers. rsc.orgacs.org Its unique structure, which includes both a hydroxyl group and a double bond, allows for various chemical transformations to produce polyesters and other polymers. acs.org The presence of these functional groups enables the synthesis of a variety of polyesters and polyanhydrides. acs.orgnih.gov

The synthesis of high molecular weight poly(ricinoleic acid) (PRA) has been achieved through methods like solution polycondensation of methyl ricinoleate, yielding polymers with impressive molecular weights. rsc.org These bio-based polymers are designed to have a minimal carbon footprint and high recyclability. rsc.org The resulting elastomers can exhibit properties comparable to synthetic rubbers, making them a viable non-petroleum alternative. google.com

Furthermore, research has explored the creation of antibacterial polyesters by combining ricinoleic acid with other bio-based monomers like itaconic acid. acs.orgnih.gov These materials have shown potential for biomedical applications due to their biocompatibility and biodegradability. nih.govacs.orgnih.gov The development of such polymers from a renewable and abundant resource like castor oil highlights a significant step towards more sustainable materials. acs.org

Utilization in Polyurethane and Polyester (B1180765) Formulations

Ricinoleic acid and its derivatives are extensively used in the formulation of polyurethanes and polyesters, contributing to the development of bio-based alternatives to traditional petroleum-derived polymers. irjet.netijsdr.org Castor oil, rich in ricinoleic acid, is a natural polyol, a key component in polyurethane synthesis. irjet.netijsdr.org The hydroxyl group on the ricinoleic acid chain can react with isocyanates to form the characteristic urethane (B1682113) linkage. ijsdr.orgacs.org

Researchers have successfully synthesized bio-based polyurethanes using ricinoleic acid, resulting in materials with a range of properties from flexible foams to elastomers. acs.orgresearchgate.net For instance, polyester polyols for flexible foams have been prepared by the transesterification of methyl ricinoleate. researchgate.net These polyols, when reacted with diisocyanates, yield elastomers with low glass transition temperatures, indicating good flexibility at low temperatures. researchgate.net

In polyester formulations, ricinoleic acid can be polymerized to form poly(ricinoleic acid) or copolymerized with other monomers to create novel materials. rsc.orgacs.org These bio-based polyesters have potential applications in various fields, including as biomaterials with antibacterial and anticancer properties. acs.orgnih.gov The modification of castor oil with dibasic fatty acids allows for the synthesis of polyester polyols with tailored properties for specific polyurethane applications. irjet.net

Table 1: Examples of Bio-based Polymers from Ricinoleic Acid

| Polymer Type | Monomers/Precursors | Key Findings |

|---|---|---|

| Poly(ricinoleic acid) (PRA) | Methyl ricinoleate | High molecular weight (up to 122 kDa) achieved through solution polycondensation. rsc.org |

| Polyurethanes | Ricinoleic acid, methyl oleate | Synthesis of novel AB-type monomers for self-polycondensation. acs.org |

| Antibacterial Polyesters | Ricinoleic acid, itaconic acid | Demonstrated antibacterial and anticancer activity. acs.orgnih.gov |

Computational Chemistry Approaches in Isopropyl Ricinoleate Research

Computational chemistry has emerged as a powerful tool in chemical research, offering insights into molecular properties and interactions, which can accelerate the development of new products and processes. rsc.org In the context of isopropyl ricinoleate, computational methods have been employed to evaluate its potential as a sustainable alternative to existing chemical ingredients. researchgate.neteurekaselect.com

One notable application is the in-silico analysis of isopropyl ricinoleate's properties as a cosmetic emollient. researchgate.neteurekaselect.com Studies have used computational models to predict and compare the characteristics of isopropyl ricinoleate with those of isopropyl myristate, a commonly used synthetic emollient. researchgate.neteurekaselect.combenthamdirect.com These computational evaluations can provide initial data on parameters like skin permeation and potential toxicity, guiding further experimental work. researchgate.netresearchgate.net For example, in-silico toxicity analysis of isopropyl ricinoleate has been shown to support in-vitro toxicity data, validating its safety profile for cosmetic use. researchgate.neteurekaselect.com

Furthermore, computational chemistry can aid in understanding the reaction mechanisms and kinetics of synthesizing isopropyl ricinoleate, potentially optimizing production processes for better efficiency and yield. nih.gov While direct computational studies on the synthesis of isopropyl ricinoleate are not extensively detailed in the provided results, the general application of computational chemistry in accelerating the discovery of sustainable chemical processes is well-established. rsc.org

Table 2: In-Silico Pharmacokinetic Parameters

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Isopropyl Ricinoleate | Skin Permeation | -3.51 cm/s | researchgate.net |

Sustainable Alternatives in Chemical Formulations and Industrial Processes

The growing emphasis on sustainability has driven the search for eco-friendly and renewable materials in various industries. researchgate.neteurekaselect.com Isopropyl ricinoleate, derived from castor oil, is a prime example of a sustainable alternative to petroleum-based chemicals. researchgate.neteurekaselect.comresearchgate.net Its synthesis can be achieved through greener, enzyme-catalyzed methods, further enhancing its environmental credentials. researchgate.neteurekaselect.comnih.gov

In the cosmetics industry, isopropyl ricinoleate has been investigated as a potential replacement for isopropyl myristate, a synthetic emollient. researchgate.neteurekaselect.com Studies have shown that isopropyl ricinoleate can impart better gloss and shine to the skin due to its higher refractive index, while exhibiting minimal tackiness and residue, comparable to isopropyl myristate. researchgate.neteurekaselect.com This makes it a viable and sustainable option for formulators looking to develop "clean beauty" products. sarchemlabs.com

Beyond cosmetics, the use of ricinoleic acid derivatives contributes to the development of more sustainable industrial processes. For instance, the synthesis of bio-based polymers and polyurethanes from ricinoleic acid reduces the reliance on fossil fuels. rsc.orgirjet.net The biodegradability and non-toxic nature of many ricinoleic acid-based products, such as zinc ricinoleate used in deodorants, further highlight their role in creating environmentally friendly formulations. sarchemlabs.com The development of such alternatives is crucial for reducing the carbon footprint and environmental impact of chemical manufacturing. rsc.orgresearchgate.net

Table 3: Comparison of Emollient Properties

| Property | Isopropyl Ricinoleate | Isopropyl Myristate | Reference |

|---|---|---|---|

| Gloss and Shine | Better | Standard | researchgate.neteurekaselect.com |

| Tackiness | Minimum | Minimum | researchgate.neteurekaselect.com |

Future Research Directions and Emerging Opportunities for Isopropyl Ricinoleate

Innovations in Green Synthesis Methodologies for Enhanced Efficiency

The synthesis of isopropyl ricinoleate (B1264116) is increasingly moving towards greener and more efficient methodologies, with a strong emphasis on enzymatic processes that offer milder reaction conditions and higher selectivity compared to traditional chemical synthesis.

Lipase-catalyzed esterification has emerged as a leading green alternative. Studies have focused on the use of immobilized lipases, such as Candida antarctica lipase (B570770) B (Lipozyme 435), for the esterification of ricinoleic acid with isopropyl alcohol. Research has identified optimal conditions for this enzymatic synthesis, including a temperature of 40°C, a 4% enzyme concentration, and a 1:1 acid-to-alcohol molar ratio, achieving high conversion rates in as little as four hours. A key advantage of this method is the reusability of the immobilized enzyme, which can maintain over 80% esterification efficiency for several cycles, thereby reducing operational costs. To further drive the reaction towards product formation, molecular sieves are often employed to remove the water generated during esterification.

Response surface methodology (RSM) has been utilized to optimize the enzymatic synthesis of ricinoleic acid esters, leading to a high degree of esterification of 94.03% under optimized conditions of 48.2°C, a 5.8% enzyme load, and a 5.56:1 methanol-to-ricinoleic acid molar ratio over 2.36 hours.

Another innovative approach is the use of ultrasound-assisted enzymatic synthesis. This technique has been shown to significantly accelerate the reaction rate by enhancing mass transfer between the reactants and the enzyme's active sites. In solvent-free systems, ultrasound assistance can overcome the immiscibility of substrates, leading to yields as high as 95% in just 90 minutes.

To quantify the "greenness" of these synthesis routes, green chemistry metrics such as the E-factor (environmental factor) and reaction mass efficiency (RME) are being employed. A life cycle sustainability assessment of the enzymatic production of a similar ester, isopropyl palmitate, revealed a 7-13% reduction in environmental impacts compared to conventional chemical synthesis, primarily due to decreased hazardous waste and lower energy consumption.

| Methodology | Catalyst | Typical Conditions | Advantages | Reported Efficiency/Yield |

|---|---|---|---|---|

| Conventional Chemical Synthesis | Acid catalysts (e.g., sulfuric acid) | High temperatures | Established process | Varies, often with side reactions |

| Enzymatic Synthesis | Immobilized Lipase (e.g., Lipozyme 435) | Mild temperatures (e.g., 40°C) | High selectivity, reusable catalyst, lower energy consumption | >80% esterification over multiple cycles |

| Optimized Enzymatic Synthesis (RSM) | Immobilized Lipase | 48.2°C, 5.8% enzyme load | Systematic optimization of parameters | 94.03% degree of esterification |

| Ultrasound-Assisted Enzymatic Synthesis | Immobilized Lipase | 40°C, solvent-free | Significantly reduced reaction time, improved mass transfer | Up to 95% yield in 90 minutes |

Exploration of Novel Chemical Modifications and Advanced Functionalizations

The unique molecular structure of isopropyl ricinoleate, featuring a hydroxyl group and a double bond, offers multiple sites for chemical modification, enabling the synthesis of a wide range of functional derivatives. While much of the research has focused on castor oil and ricinoleic acid, these modifications are directly applicable to isopropyl ricinoleate.

Epoxidation and Ring-Opening Reactions: The double bond in the ricinoleate backbone can be epoxidized to form an oxirane ring. This epoxide ring is susceptible to ring-opening reactions with various nucleophiles, leading to the formation of diols and other functionalized derivatives. These reactions can be catalyzed by both acids and bases. The resulting polyhydroxylated compounds have potential applications as polyols in polyurethane synthesis and as precursors for biolubricants with improved low-temperature properties.

Hydrogenation: The double bond can be hydrogenated to produce isopropyl 12-hydroxystearate. This modification increases the saturation of the molecule, leading to a higher melting point and improved oxidative stability. Hydrogenated derivatives are valuable in applications requiring solid or semi-solid fats with enhanced stability.

Esterification and Transesterification of the Hydroxyl Group: The secondary hydroxyl group at the C-12 position is a key site for functionalization. It can undergo esterification with other carboxylic acids to form estolides or branched esters. These modifications can significantly alter the physical properties of the molecule, such as viscosity and lubricity, making them suitable for high-performance lubricants and cosmetic emollients.

Polymerization: The hydroxyl and carboxyl functionalities of ricinoleic acid and its esters can be utilized in polymerization reactions to create bio-based polyesters and polyamides. Isopropyl ricinoleate, with its reactive hydroxyl group, can serve as a monomer or a chain terminator in the synthesis of novel polymers, contributing to the development of sustainable plastics and resins.

| Reaction Type | Reactive Site | Potential Products | Potential Applications |

|---|---|---|---|

| Epoxidation & Ring-Opening | Double Bond | Isopropyl 9,10-epoxy-12-hydroxystearate, Diols | Biolubricants, Polyols for Polyurethanes |

| Hydrogenation | Double Bond | Isopropyl 12-hydroxystearate | Waxes, Stable Emollients |

| Esterification | Hydroxyl Group | Estolides, Branched Esters | High-Performance Lubricants, Cosmetics |

| Polymerization | Hydroxyl Group | Polyesters, Polyamides | Bio-based Plastics, Resins |

Application of Advanced Analytical Techniques for Deeper Characterization

A thorough understanding of the physicochemical properties of isopropyl ricinoleate and its derivatives is crucial for their application and quality control. Advanced analytical techniques play a pivotal role in this characterization.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to identify the functional groups present in isopropyl ricinoleate and its modified forms. The presence of a characteristic ester carbonyl (C=O) peak around 1740 cm⁻¹ and a broad hydroxyl (-OH) band in the 3200-3600 cm⁻¹ region confirms the structure of the molecule. Changes in these peaks after chemical modification, such as the disappearance of the C=C bond absorption after hydrogenation or the appearance of new peaks after esterification of the hydroxyl group, provide evidence of successful reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the detailed structural elucidation of isopropyl ricinoleate. ¹H NMR can be used to identify the protons associated with the isopropyl group, the double bond, and the carbon bearing the hydroxyl group. ¹³C NMR provides information on the carbon skeleton of the molecule. These techniques are invaluable for confirming the structure of new derivatives and for determining the degree of substitution in functionalization reactions.

Chromatographic Techniques:

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to assess the purity of isopropyl ricinoleate and to analyze the composition of reaction mixtures. Derivatization of the hydroxyl group may be necessary to improve the volatility of the compound for GC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is another important technique for the separation and quantification of isopropyl ricinoleate and its derivatives, particularly for less volatile or thermally sensitive compounds.

Other Techniques:

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of isopropyl ricinoleate, aiding in its identification and structural confirmation. GC-MS is a particularly powerful combination for analyzing complex mixtures of fatty acid esters.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of isopropyl ricinoleate and its derivatives, which is important for applications in lubricants and polymers.

Rheological Analysis: The viscosity and flow properties of isopropyl ricinoleate, which are critical for its use as a lubricant and emollient, are characterized using rheometers.

Integration within Circular Economy Paradigms for Bio-based Chemicals

Isopropyl ricinoleate, being derived from castor oil, a renewable and non-edible feedstock, is well-positioned to be a key component of a circular bioeconomy. The principles of a circular economy, which emphasize waste reduction, resource efficiency, and the use of renewable materials, are highly relevant to the lifecycle of this bio-based chemical.

Sustainable Feedstock: Castor plants can be cultivated on marginal lands, reducing competition with food crops for arable land. Initiatives promoting sustainable farming practices for castor beans further enhance the environmental credentials of its derivatives.

Biorefinery Concept: The production of isopropyl ricinoleate can be integrated into a biorefinery model, where all components of the castor bean and the byproducts of processing are valorized. For every ton of castor oil produced, approximately 1.31 tons of husks and 1.1 tons of meal are generated. These byproducts can be used as organic fertilizers, animal feed (after detoxification), or as a source of biomass for energy production, thus minimizing waste and creating additional value streams.

Biodegradability and End-of-Life Options: Isopropyl ricinoleate and many of its derivatives are inherently biodegradable, which is a significant advantage over their petroleum-based counterparts, particularly in applications where release to the environment is possible, such as lubricants and cosmetics. Furthermore, the development of bio-based polymers from ricinoleate derivatives opens up possibilities for creating recyclable or compostable materials, contributing to a closed-loop system for plastics.

Life Cycle Assessment (LCA): To fully understand the environmental footprint of isopropyl ricinoleate and guide its integration into a circular economy, comprehensive Life Cycle Assessments are necessary. These assessments evaluate the environmental impacts associated with all stages of the product's life, from the cultivation of castor beans to the synthesis of the final product and its end-of-life. Such studies can help identify areas for improvement and demonstrate the sustainability benefits of using bio-based chemicals like isopropyl ricinoleate.

| Compound Name |

|---|

| Isopropyl ricinoleate |

| Ricinoleic acid |

| Isopropyl alcohol |

| Isopropyl palmitate |

| Isopropyl 12-hydroxystearate |

| Sulfuric acid |

| Methanol (B129727) |

| Glycerol |

| Polyurethane |

| Polyesters |

| Polyamides |

Q & A

Q. What validated analytical methods are recommended for characterizing the purity of Isopropyl ricinoleate in experimental settings?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is ideal for quantifying purity, while gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For reproducibility, follow standardized protocols from toxicology assessments, which emphasize rigorous validation of retention times and spectral matches against reference standards .

Q. How is the safety profile of Isopropyl ricinoleate established in cosmetic formulations?

Q. What experimental strategies can resolve discrepancies in reported data on the stability of Isopropyl ricinoleate under varying pH conditions?

Contradictions in stability data often arise from differences in experimental matrices (e.g., emulsion vs. pure compound). To address this:

- Conduct accelerated stability testing at controlled pH levels (3–9) and temperatures (25–40°C).

- Use kinetic modeling to predict degradation pathways, validated via LC-MS to identify breakdown products.

- Cross-reference findings with studies on structurally similar esters (e.g., methyl ricinoleate) to isolate pH-specific degradation mechanisms .

Q. How can researchers design experiments to elucidate the molecular interactions between Isopropyl ricinoleate and skin barrier lipids?

A methodological approach includes:

- Model lipid systems : Prepare synthetic stratum corneum lipid mixtures (ceramides, cholesterol, free fatty acids).

- Biophysical techniques : Employ Fourier-transform infrared spectroscopy (FTIR) to monitor lipid phase behavior and atomic force microscopy (AFM) to assess membrane fluidity changes.

- Comparative studies : Test Isopropyl ricinoleate against other emollients (e.g., isopropyl palmitate) to quantify differences in lipid reorganization efficacy .

Q. What are the challenges in quantifying Isopropyl ricinoleate’s efficacy as an emollient compared to other esters, and how can they be mitigated?

Key challenges include:

- Subject variability in clinical trials: Use crossover study designs to control intra-individual differences.

- Objective efficacy metrics : Measure transepidermal water loss (TEWL) and corneometer readings under standardized humidity (40–60% RH).

- Formulation interference : Isolate Isopropyl ricinoleate’s effects by testing it in a base formulation without additional active ingredients .

Methodological Considerations

- Data Contradiction Analysis : When conflicting data arise (e.g., variable dermal absorption rates), perform meta-analyses stratified by study type (in vivo vs. in vitro) and adjust for confounding factors like application duration and vehicle composition .

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental parameters (catalyst ratios, reaction times) in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.